molecular formula C10H19NO6S B558267 Boc-Met(O2)-OH CAS No. 60280-45-7

Boc-Met(O2)-OH

Cat. No.: B558267
CAS No.: 60280-45-7
M. Wt: 281,33 g/mole
InChI Key: CPGDRHNBSOQFMF-ZETCQYMHSA-N
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Description

Boc-Met(O2)-OH, also known as tert-butyloxycarbonyl-methionine sulfone, is a derivative of methionine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an oxidized methionine residue. The Boc group is commonly used in organic synthesis to protect amine functionalities, while the methionine sulfone moiety is a result of the oxidation of the sulfur atom in methionine.

Biochemical Analysis

Biochemical Properties

Boc-Met(O2)-OH interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used as a substrate for peptidase activity measurements . The nature of these interactions often involves the cleavage of the Boc group, revealing the methionine derivative for further biochemical interactions .

Cellular Effects

The effects of this compound on cells are largely dependent on the context of its use. In the context of peptide synthesis, this compound can influence cellular function by contributing to the formation of specific peptide sequences . These peptides can then interact with various cell signaling pathways, influence gene expression, and affect cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. During peptide synthesis, the Boc group is removed, often through acid-mediated deprotection . This reveals the methionine derivative, which can then be incorporated into peptides. These peptides can interact with various biomolecules, potentially influencing enzyme activity, binding interactions, and gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound may undergo changes such as degradation. The Boc group provides stability, protecting the methionine derivative until it is intentionally removed . Any long-term effects on cellular function would be dependent on the specific peptides that this compound is incorporated into.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As a tool used in peptide synthesis, its effects would be highly dependent on the context of the specific peptides being produced .

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis . It interacts with enzymes involved in these pathways, and its removal can influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely facilitated by standard cellular uptake mechanisms for amino acids and peptides . Its localization or accumulation within cells would be dependent on the specific cellular context.

Subcellular Localization

The subcellular localization of this compound would be dependent on the specific peptides it is incorporated into . Post-translational modifications could direct these peptides to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Met(O2)-OH typically involves the protection of the amino group of methionine with a Boc group, followed by the oxidation of the sulfur atom to form the sulfone. The protection step can be achieved by reacting methionine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process typically includes steps for the purification and isolation of the final product, such as crystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-Met(O2)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Methionine sulfone derivatives

    Reduction: Methionine sulfide or sulfoxide derivatives

    Substitution: Free methionine amine

Scientific Research Applications

Boc-Met(O2)-OH has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Boc-Met(O2)-OH can be compared with other Boc-protected amino acids and methionine derivatives:

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGDRHNBSOQFMF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426913
Record name Boc-Met(O2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60280-45-7
Record name Boc-Met(O2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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